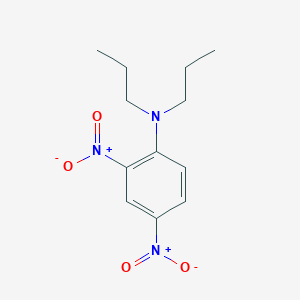

2,4-Dinitro-N,N-dipropylaniline

Description

Properties

IUPAC Name |

2,4-dinitro-N,N-dipropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-3-7-13(8-4-2)11-6-5-10(14(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXCRXLTJJLOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578038 | |

| Record name | 2,4-Dinitro-N,N-dipropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54718-72-8 | |

| Record name | 2,4-Dinitro-N,N-dipropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-N,N-dipropylaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes the reaction of 2,4-dinitrochlorobenzene with ammonium acetate under reflux conditions to form 2,4-dinitroaniline. This intermediate is then alkylated using propyl halides under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and selective nitration and alkylation processes. This method reduces the need for intermediate separation and minimizes solvent usage, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-N,N-dipropylaniline undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent.

Major Products:

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of 2,4-diamino-N,N-dipropylaniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dinitro-N,N-dipropylaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its effects on microtubule formation in plant cells, providing insights into cell division and growth processes.

Medicine: Investigated for potential use in developing new herbicides with improved selectivity and reduced environmental impact.

Industry: Utilized in the formulation of herbicidal products for agricultural use

Mechanism of Action

The primary mechanism of action of 2,4-Dinitro-N,N-dipropylaniline involves the inhibition of microtubule polymerization. The compound binds to tubulin proteins, preventing their assembly into microtubules, which are essential for cell division. This disruption leads to the inhibition of cell growth and division, effectively controlling weed growth .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs in the Dinitroaniline Class

The dinitroaniline herbicides share a common backbone of a nitro-substituted benzene ring with alkylamine substituents. Key analogs include:

| Compound Name | IUPAC Name | Molecular Formula | Key Modifications | Herbicidal Activity |

|---|---|---|---|---|

| Nitralin | 4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline | C₁₃H₁₈N₃O₆S | 4-methylsulfonyl group | Pre-emergence root inhibitor |

| Trifluralin | α,α,α-Trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | C₁₃H₁₆F₃N₃O₄ | 4-trifluoromethyl group | Broad-spectrum pre-emergence |

| Benefin | N-Butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | C₁₃H₁₆F₃N₃O₄ | Ethyl-butyl amine substituents | Soil-incorporated herbicide |

| Isopropalin | 4-Isopropyl-2,6-dinitro-N,N-dipropylaniline | C₁₅H₂₃N₃O₄ | 4-isopropyl group | Selective grass control |

| Dinitramine | N⁴,N⁴-Diethyl-α,α,α-trifluoro-3,5-dinitrotoluene-2,4-diamine | C₁₁H₁₂F₃N₅O₄ | Diethylamine substituents | Cotton and soybean herbicide |

Efficacy and Toxicity Comparisons

Nitralin vs. Trifluralin

- Effective at 1.12–1.68 kg/ha in cucumbers . Trifluralin: More toxic to shoots (E₀ concentration: 0.25–0.50 µg/g soil) and shows vapor-phase activity, making it potent against emerged weeds .

- Environmental Persistence :

Nitralin vs. Pentafluorosulfanyl Analogs

A trifluralin analog (2,6-dinitro-4-pentafluorosulfanyl-N,N-dipropylaniline) synthesized by Lim et al. (2007) showed:

Environmental and Microbial Impact

Agricultural Use Cases

- Cotton : Nitralin at 0.56–1.68 kg/ha reduces johnsongrass rhizome viability but is less effective than dinitramine .

Q & A

Basic: What synthetic routes are available for preparing 2,4-Dinitro-N,N-dipropylaniline, and how is its purity validated?

Answer:

this compound is synthesized via nucleophilic aromatic substitution. For example, 2,4-dinitrochlorobenzene reacts with dipropylamine under controlled conditions (e.g., in anhydrous ethanol at 60–80°C). Post-synthesis purification involves column chromatography or recrystallization. Structural validation uses:

- 1H/13C NMR : To confirm substituent positions and alkyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification .

- Melting Point Analysis : Consistency with literature values (e.g., 42°C for the 4-methyl derivative) ensures purity .

Basic: What physicochemical properties are critical for handling this compound in laboratory settings?

Answer:

Key properties include:

- Melting Point : 42°C (for 4-methyl analog) .

- Solubility : Low water solubility (304 mg/L at 27°C in analogs), necessitating organic solvents (e.g., DMSO, ethanol) .

- Stability : Light-sensitive due to nitro groups; storage in amber vials under inert gas is recommended .

- Molecular Weight : ~281.3 g/mol (for 4-methyl derivative), confirmed via HRMS .

Advanced: How do alkyl chain lengths in N,N-dialkylaniline derivatives influence biological activity?

Answer:

Comparative studies show:

- Antifungal Activity : N,N-dipropylaniline exhibits moderate activity, while shorter chains (e.g., dimethyl or diethyl analogs) display lower efficacy. Bulky propyl groups enhance steric hindrance, potentially improving target binding .

- Structure-Activity Relationship (SAR) : Propyl groups balance lipophilicity and steric effects, optimizing membrane penetration and enzyme inhibition .

Advanced: What role does oxygen play in photoinitiated polymerization systems using nitroaniline derivatives?

Answer:

In systems with para-nitroaniline and N,N-dipropylaniline:

- Oxygen Inhibition : At high N,N-dipropylaniline ratios (e.g., 8:1), oxygen competes with initiation, reducing para-nitroaniline conversion rates. This is mitigated by inert atmosphere or oxygen scavengers .

- Optimal Molar Ratios : A 1:4 ratio of para-nitroaniline to N,N-dipropylaniline maximizes initiation rate (k = 0.73–1 s⁻¹) due to efficient radical generation .

Advanced: How do structural modifications (e.g., nitro positioning) affect herbicide efficacy in dinitroaniline analogs?

Answer:

- Nitro Group Placement : 2,4-Dinitro substitution (vs. 2,6-dinitro in nitralin) alters electron distribution, affecting soil adsorption and root uptake.

- Alkyl Chain Impact : Dipropyl groups enhance soil persistence compared to shorter chains (e.g., dimethyl), but reduce mobility due to hydrophobicity .

- Environmental Degradation : Nitro groups increase photolytic stability, requiring UV-Vis spectroscopy to track degradation products .

Basic: What analytical techniques are used to quantify this compound in environmental samples?

Answer:

- HPLC-UV/Vis : Detects at λ ≈ 365 nm (nitro group absorption) with C18 columns .

- GC-MS : Derivatization (e.g., silylation) improves volatility for trace analysis .

- Spectrophotometry : Quantifies nitro group concentration via Beer-Lambert law in kinetic studies .

Advanced: How do competing reactions (e.g., byproduct formation) occur during synthesis, and how are they minimized?

Answer:

- Byproducts : Include mono-alkylated intermediates (e.g., N-propylaniline) due to incomplete substitution.

- Mitigation Strategies :

Advanced: What mechanistic insights explain the photoinitiation efficiency of nitroaniline-amine systems?

Answer:

- Radical Generation : UV irradiation (365 nm) excites para-nitroaniline, generating nitro radicals. N,N-dipropylaniline donates hydrogen atoms, forming initiating radicals for vinyl monomers .

- Kinetic Modeling : First-order dependence on para-nitroaniline concentration, with rate-limiting steps involving amine radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.